4-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
4-Chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a hybrid organic compound featuring a benzamide core linked to a thiazole ring substituted with a coumarin (2-oxo-2H-chromen-3-yl) moiety. This structure integrates pharmacophoric elements from three key groups:
- Benzamide: Provides hydrogen-bonding capability via the amide group and aromatic interactions through the chloro-substituted benzene ring.
- Thiazole: Enhances metabolic stability and introduces sulfur-based interactions.
The compound’s molecular formula is C₁₉H₁₂ClN₃O₃S, with a molecular weight of 397.84 g/mol.
Properties
IUPAC Name |
4-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGCTRXJZNIUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties. They are also known to inhibit enzymes like cholinesterase (ChE) and monoamine oxidase (MAO).
Mode of Action
Coumarin derivatives, which this compound is a part of, are known to exhibit their biological activities through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species.
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways, leading to their diverse biological and pharmacological activities.
Pharmacokinetics
It’s worth noting that the presence of a chlorine atom in the compound could potentially increase its potency and improve its solubility, thereby influencing its bioavailability.
Comparison with Similar Compounds
Key Observations:
Chlorine Substituent : The 4-Cl group on the benzamide is conserved in several analogs, suggesting its role in hydrophobic interactions with target proteins .
Thiazole vs. Benzothiazole : Replacement of thiazole with benzothiazole (as in ’s compound) increases aromatic surface area, correlating with improved cytotoxic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
